molecular formula C17H20N2O4S B2383464 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2309599-11-7

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2383464
CAS RN: 2309599-11-7
M. Wt: 348.42
InChI Key: FYDYDTHGZBTLSR-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a type of thiazolidinone . Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . This compound is offered by Benchchem for CAS No. 2309599-11-7.


Chemical Reactions Analysis

Thiazolidinones, such as the compound , are known to exhibit various types of biological activities . They can undergo various chemical reactions, but specific reactions involving “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” are not detailed in the retrieved sources.

Scientific Research Applications

Antidiabetic Agents

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione: (commonly referred to as phenoxypropionyl piperidinone thiazolidinedione ) has shown promise as an antidiabetic agent. Thiazolidinediones (TZDs) are known for their ability to improve insulin sensitivity and regulate blood glucose levels. Researchers have explored the potential of this compound in managing type 2 diabetes by enhancing insulin action and reducing insulin resistance .

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Inhibiting PTP1B, an enzyme involved in insulin signaling pathways, is a strategy to combat insulin resistance. Recent studies have identified 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione derivatives as novel PTP1B inhibitors. These compounds exhibit antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in cells .

Antibacterial Agents

While not as extensively studied as its antidiabetic properties, this compound’s structure suggests potential antibacterial activity. Researchers have investigated its effects against various bacterial strains, aiming to develop new fluoroquinolones with improved efficacy .

Oncology Research

The piperidine moiety in this compound could be relevant in oncology research. Some derivatives of piperidines have been explored as kinase inhibitors, particularly targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cancer cell growth and survival .

Chemical Modulation and Structure-Activity Relationship (SAR) Studies

Researchers have systematically modified the piperidine ring and other functional groups in related compounds to understand their structure-activity relationships. By altering substituents, they aim to optimize pharmacological properties, such as potency, selectivity, and bioavailability .

Multicomponent Reactions and Synthetic Methodology

The synthesis of substituted piperidines remains an active area of research. Scientists explore multicomponent reactions, cyclization, and annulation strategies to efficiently access diverse piperidine derivatives. These methods contribute to the development of potential drug candidates .

Future Directions

The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could potentially be used in the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and it could be a basic building block for making a protein degrader library .

Mechanism of Action

Target of Action

The primary target of this compound is DNA gyrase , a type of topoisomerase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . This compound is also a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs .

Mode of Action

This compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The compound is amenable for linker attachment via reductive amination, which is a key step in the development of protein degrader libraries .

Biochemical Pathways

The compound’s interaction with DNA gyrase can affect the DNA replication process in bacteria, leading to their death . This makes it a potent antibacterial agent. Moreover, the thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .

Pharmacokinetics

These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially improve the compound’s bioavailability .

Result of Action

The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . This suggests that it could be effective in treating a variety of bacterial infections.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can impact the compound’s antibacterial activity. The compound’s design includes features intended to counteract this, such as the ability to prevent biofilm formation .

properties

IUPAC Name

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDYDTHGZBTLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione

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